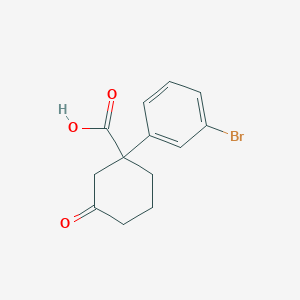
1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid typically involves the bromination of phenylacetic acid followed by cyclization and functional group transformations. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting bromophenylacetic acid is then subjected to cyclization and further functionalization to introduce the ketone and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization and distillation to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
4-Bromophenylacetic acid: Similar structure but lacks the cyclohexane ring and ketone group.
3-Bromopropionic acid: Contains a bromine atom but has a simpler structure with a shorter carbon chain.
Uniqueness: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both a bromophenyl group and a cyclohexane ring with a ketone and carboxylic acid makes it a versatile compound for synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H13BrO3 |
|---|---|
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13BrO3/c14-10-4-1-3-9(7-10)13(12(16)17)6-2-5-11(15)8-13/h1,3-4,7H,2,5-6,8H2,(H,16,17) |
Clave InChI |
DMIRHAVESPQHSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC(C1)(C2=CC(=CC=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)
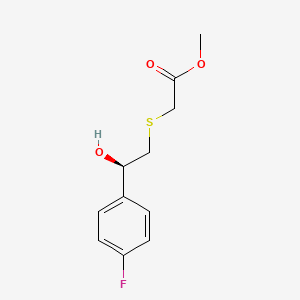

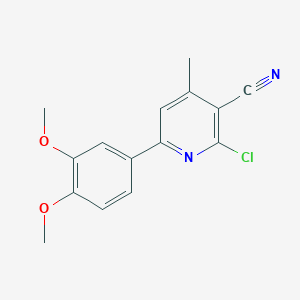

![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
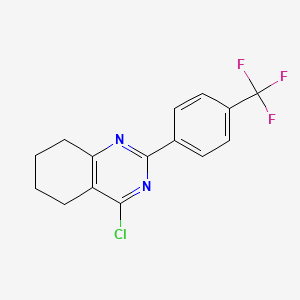
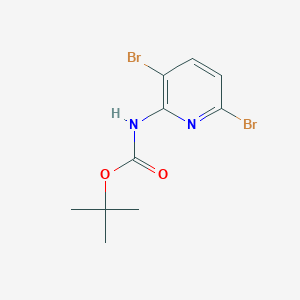


![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
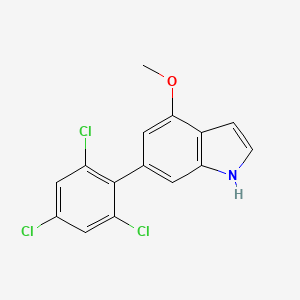
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
